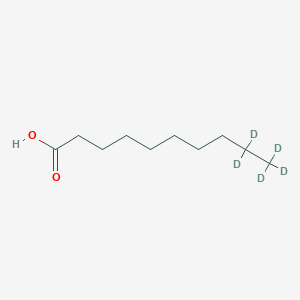

Decanoic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

9,9,10,10,10-pentadeuteriodecanoic acid |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2 |

InChI Key |

GHVNFZFCNZKVNT-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Availability of Decanoic Acid-d5

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a deeper understanding of metabolic pathways, reaction kinetics, and drug metabolism. This technical guide provides a comprehensive overview of the synthesis and commercial availability of Decanoic acid-d5, a deuterated form of the medium-chain fatty acid, capric acid.

Decanoic acid and its derivatives are subjects of interest in various research fields, including metabolism, neurology, and pharmaceutical sciences. The selective incorporation of deuterium atoms into its structure allows for precise tracking and quantification in complex biological systems using mass spectrometry-based methods. This guide details a plausible synthetic approach for this compound, summarizes its commercial availability, and provides insights into its characterization.

Commercial Availability of Deuterated Decanoic Acid

The accessibility of deuterated fatty acids is crucial for initiating research. Several specialized chemical suppliers offer various isotopically labeled forms of decanoic acid. While "this compound" is specifically listed by some vendors, other deuterated variants, such as the per-deuterated form (d19), are also available and may be suitable for certain applications.

| Supplier | Product Name | Formula | Isotopic Purity | Catalog Number |

| MedChemExpress | This compound | Not Specified | Not Specified | HY-112413S |

| Cambridge Isotope Laboratories, Inc. | Decanoic acid (D19, 98%) | CD3(CD2)8COOH | 98% | DLM-270-1 |

| BOC Sciences | Isotope Labeled Fatty Acids | Custom | Custom | Custom Synthesis |

| Alfa Chemistry | Isotope-labeled Lipids | Custom | Custom | Custom Synthesis |

| Sigma-Aldrich (Merck) | Stable Isotope Labeled Compounds | Various | Various | Various |

Table 1: Commercial Suppliers of Deuterated Decanoic Acid. This table provides a summary of companies that supply deuterated decanoic acid and related products. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.

Synthesis of this compound: A Plausible Experimental Protocol

While specific proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, a plausible and detailed experimental protocol can be devised based on established methods for the deuteration of fatty acids at specific positions. One such approach involves the selective hydrogen-deuterium exchange at the α and β positions of the carboxylic acid.

Principle:

This proposed synthesis leverages a palladium-catalyzed hydrogen-deuterium exchange reaction. The carboxylic acid group directs the deuteration to the adjacent α and β carbons. By controlling the reaction conditions and the deuterium source, a high level of deuterium incorporation at these specific positions can be achieved.

Experimental Protocol:

Materials:

-

Decanoic acid (Capric acid)

-

Palladium on carbon (Pd/C, 10%)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous solvent (e.g., dioxane or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add decanoic acid (1 equivalent).

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Solvent and Deuterium Source: Add anhydrous dioxane (or another suitable solvent) to dissolve the decanoic acid. Subsequently, add deuterium oxide (D₂O) in excess (e.g., 20-50 equivalents) to serve as the deuterium source.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. The reaction is monitored for its progress.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots from the reaction mixture, quenching them, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of deuterium incorporation.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated decanoic acid.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization:

The synthesized this compound should be thoroughly characterized to confirm its structure and isotopic purity.

-

Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and the degree of deuterium incorporation by comparing the mass spectra of the deuterated and non-deuterated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a decrease in the signal intensity of the protons at the α and β positions. ²H NMR (Deuterium NMR) will show signals corresponding to the incorporated deuterium atoms.

Expected Quantitative Data:

While the exact yield and isotopic purity will depend on the specific reaction conditions and optimization, typical quantitative data for similar deuteration reactions of fatty acids are as follows:

| Parameter | Typical Value |

| Yield | 60-85% |

| Isotopic Purity (d5) | >95% |

| Chemical Purity | >98% (after purification) |

Table 2: Expected Quantitative Data for the Synthesis of this compound. These values are estimates based on literature for analogous deuteration reactions and should be empirically determined.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While commercially available from specialized suppliers, a fundamental understanding of its synthesis is crucial for custom labeling strategies and for interpreting experimental results. The provided protocol, based on established deuteration methodologies, offers a robust starting point for the laboratory-scale synthesis of this important isotopically labeled fatty acid. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount to achieving high yields and purity.

Decoding the Certificate of Analysis for Decanoic Acid-d5: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Decanoic acid-d5 is a critical document that guarantees the quality and suitability of the material for quantitative analysis. This guide provides an in-depth explanation of the key components of a typical CoA for this compound, complete with detailed experimental protocols and visualizations to clarify the underlying analytical workflows.

Understanding the Core Components of the Certificate of Analysis

A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and concentration. These parameters are essential for ensuring the accuracy and reliability of experimental results, particularly in mass spectrometry-based assays.

Data Presentation: Quantitative Analysis Summary

The quantitative data for a specific lot of this compound is typically presented in a clear, tabular format. Below is a representative summary of the key analytical results.

| Parameter | Specification | Result | Method |

| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS |

| Chemical Purity | ≥98.0% | 99.5% | GC-MS |

| Isotopic Purity (Isotopic Enrichment) | ≥98 atom % D | 99.2 atom % D | ¹H-NMR or Mass Spectrometry |

| Concentration | 1.00 mg/mL ± 5% | 1.02 mg/mL | LC-MS/MS |

| Residual Solvents | As per USP <467> | Conforms | Headspace GC-MS |

| Appearance | Clear, colorless solution | Conforms | Visual Inspection |

| Solubility | Soluble in Methanol | Conforms | Visual Inspection |

Key Analytical Parameters Explained

1. Chemical Purity: This value indicates the percentage of the material that is Decanoic acid, including both its deuterated and non-deuterated forms, relative to any other chemical entities. High chemical purity is crucial to prevent interference from other compounds in your analysis.[1]

2. Isotopic Purity (Isotopic Enrichment): This is a critical parameter for a deuterated standard. It specifies the percentage of the molecule that is fully deuterated at the intended positions.[1] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which is essential for accurate quantification, especially at low concentration levels.[1]

3. Concentration: The concentration of the standard in the provided solution is determined to ensure accurate spiking into samples and calibrators.

Experimental Protocols: The Foundation of the CoA Data

The values presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies for the key experiments performed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity Determination

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acids like decanoic acid, derivatization is typically required to increase their volatility.

Methodology:

-

Derivatization: A sample of the this compound is converted to a volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. This is achieved by reacting the acid with a derivatizing agent such as BF₃-methanol or PFB-Br.

-

Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The oven temperature is programmed to ramp up to ensure the elution of all components.

-

Ionization and Mass Analysis: As the components elute from the column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which causes fragmentation of the molecules. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The chemical purity is determined by integrating the peak area of the this compound derivative and comparing it to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity (Enrichment) Assessment

NMR spectroscopy is a primary technique for determining the isotopic enrichment and confirming the position of the deuterium labels. ¹H-NMR is particularly useful for this purpose.

Methodology:

-

Sample Preparation: A precise amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain protons in the regions of interest. An internal standard with a known concentration may also be added for quantification.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer and a ¹H-NMR spectrum is acquired. The presence of deuterium atoms on a carbon atom leads to the disappearance or significant reduction of the corresponding proton signal in the ¹H-NMR spectrum.

-

Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position within the molecule or to an internal standard.[2] For this compound, where 5 hydrogens are replaced by deuterium, the reduction in the corresponding proton signals provides a direct measure of the isotopic enrichment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Accurate Concentration Measurement

LC-MS/MS is the gold standard for the quantitative analysis of non-volatile compounds in complex mixtures, offering high sensitivity and selectivity.

Methodology:

-

Standard Curve Preparation: A series of calibration standards are prepared by spiking known amounts of a certified reference standard of unlabeled decanoic acid into a blank matrix. The this compound internal standard is added to each calibration standard at a constant concentration.

-

Sample Preparation: The this compound solution being tested is diluted to fall within the range of the standard curve.

-

Chromatographic Separation: An aliquot of the prepared sample and the calibration standards is injected into a liquid chromatograph. The decanoic acid and its deuterated internal standard are separated from other matrix components on a reversed-phase column (e.g., C18).

-

Ionization and Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode. In the tandem mass spectrometer, the precursor ions corresponding to decanoic acid and this compound are selected, fragmented, and specific product ions are monitored (Multiple Reaction Monitoring - MRM).

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the calibration standards. The concentration of the this compound solution is then determined from its peak area ratio using the calibration curve.

Visualizing the Analytical Workflows

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

Logical Relationship of CoA Components

The Certificate of Analysis is a document where each piece of information is interconnected to provide a complete quality profile of the analytical standard.

References

Technical Guide: Physical State and Solubility of Decanoic Acid-d5

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical state and solubility of Decanoic acid-d5. This compound is the deuterium-labeled version of decanoic acid, a ten-carbon saturated fatty acid. While specific experimental data for the deuterated form is limited in publicly available literature, the physical and chemical properties are expected to be nearly identical to its non-deuterated counterpart, decanoic acid (also known as capric acid). This document compiles the available data for decanoic acid as a close proxy for this compound and outlines standard experimental protocols for determining these properties. Deuterated fatty acids like this compound are valuable tools in metabolic research, serving as tracers and internal standards for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (GC-MS or LC-MS).[1]

Core Physical and Chemical Properties

Decanoic acid is a white crystalline solid at room temperature with a characteristically rancid odor.[2][3] It may also appear as a colorless to light yellowish oily liquid at temperatures slightly above its melting point.[4] The deuteration in this compound is not expected to significantly alter these macroscopic properties.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of decanoic acid, which serve as a reliable reference for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅D₅O₂ | N/A |

| Molecular Weight | ~177.30 g/mol | Calculated |

| Physical State | White crystalline solid | [2][4] |

| Melting Point | 27 - 32 °C (81 - 90 °F) | [5][6] |

| Boiling Point | 268 - 270 °C (514 - 518 °F) at 760 mmHg | [2][5][6][7] |

| Density | ~0.893 g/mL at 25 °C | [2] |

| Water Solubility | Poorly soluble/Insoluble (0.15 g/L at 20 °C) | [4][6] |

| Solubility in Organic Solvents | Soluble in most organic solvents including alcohols, ether, chloroform, benzene, and acetone. Also soluble in dilute nitric acid. | [2][4] |

Solubility Profile

Decanoic acid's solubility is dictated by its ten-carbon aliphatic chain, which imparts a significant nonpolar character.

-

Aqueous Solubility: It is poorly soluble in water.[4] The long hydrocarbon tail limits favorable interactions with polar water molecules.

-

Organic Solvent Solubility: It exhibits high solubility in a wide range of organic solvents.[2][4] This includes alcohols, oils, and non-polar solvents like hexane.[4] It is also soluble in dilute nitric acid.[3]

Experimental Protocols

The following are detailed methodologies for determining the physical state and solubility of fatty acids like this compound.

Determination of Physical State and Melting Point

The physical state is determined by visual inspection at standard ambient temperature and pressure. The melting point is a key indicator of purity and can be determined using a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is placed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. A pure substance will have a sharp melting point range of 1-2°C.

Determination of Boiling Point

The boiling point can be determined by simple distillation, which is suitable for purifying organic liquids and identifying them based on their boiling points.

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask.

-

Heating: The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

Boiling Point Determination: The temperature will rise and then stabilize at the boiling point of the substance as the vapor condenses and is collected.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Protocol:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, chloroform) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously for a set period (e.g., 2 minutes).

-

Observation: The solutions are allowed to stand, and the degree of dissolution is observed. A homogenous solution indicates solubility, while the presence of two distinct layers or solid particles indicates insolubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. accustandard.com [accustandard.com]

- 6. 334-48-5 CAS MSDS (Decanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. decanoic acid, 334-48-5 [thegoodscentscompany.com]

Decanoic Acid-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid-d5 is the deuterated form of decanoic acid, a medium-chain saturated fatty acid. In scientific research, it serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. Its near-identical physicochemical properties to endogenous decanoic acid allow it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variability and enhancing the precision of measurements. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and insights into the signaling pathways of its non-deuterated analogue.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its non-deuterated form.

| Property | Value |

| CAS Number | 1219803-00-5[1] |

| Molecular Formula | C₁₀H₁₅D₅O₂ |

| Molecular Weight | 177.30 g/mol |

| Property | Value |

| CAS Number | 334-48-5[2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₂₀O₂[3][6][8][9] |

| Molecular Weight | 172.26 g/mol [3][4][6][7][8][10] |

| Melting Point | 31.5 °C[8][11] |

| Boiling Point | 268-270 °C[12] |

| Density | 0.88 g/cm³[12] |

| Solubility | Insoluble in water; soluble in alcohols and ethers.[12] |

Experimental Protocols

The accurate quantification of decanoic acid in biological samples is critical for studying its role in various physiological and pathological processes. The use of this compound as an internal standard is integral to reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

General Workflow for Quantification of Decanoic Acid using this compound

References

- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. n-Decanoic acid [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. air.unimi.it [air.unimi.it]

- 5. cis-Dehydroxylinalool oxide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Separation of Decanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. CID 77134663 | C10H15O2- | CID 77134663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Gold Standard Under the Microscope: A Technical Guide to Deuterated Internal Standards in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics, the pursuit of accurate and precise quantification of metabolites is paramount. This technical guide provides an in-depth exploration of the use of deuterated internal standards, a cornerstone of robust analytical methodology in mass spectrometry-based metabolomics. From core principles to detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to generate high-quality, reproducible data.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is rooted in the principle of stable isotope dilution (SID), a quantitative mass spectrometry technique renowned for its high analytical specificity and accuracy.[1] In this approach, a known amount of a deuterated (²H-labeled) analog of the analyte of interest is added to a sample at the earliest stage of preparation.[2] Because deuterated standards are chemically almost identical to the endogenous analyte, they exhibit nearly the same physicochemical properties.[1] This includes similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1]

The key difference lies in their mass. The mass spectrometer can readily distinguish between the native analyte and the heavier, deuterated internal standard.[1] By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, variations introduced during the analytical workflow can be effectively normalized.[1] This correction is crucial for mitigating issues like matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]

Advantages of Deuterated Internal Standards

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry, offering several advantages over other types of internal standards, such as structural analogs.[1][3][5]

-

Correction for Matrix Effects : Their near-identical chemical nature ensures they co-elute with the analyte, experiencing the same ion suppression or enhancement from the sample matrix.[3][6]

-

Compensation for Sample Preparation Variability : Losses during extraction, handling, and derivatization are accounted for, as the internal standard is affected in the same way as the analyte.[7]

-

Improved Accuracy and Precision : By correcting for various sources of error, deuterated standards lead to more accurate and reproducible quantification of metabolites.[3][8] A study on the immunosuppressant drug sirolimus, for instance, showed a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) when using a deuterated internal standard compared to a structural analog (CV of 7.6%-9.7%).[3]

-

Enhanced Method Robustness : The use of deuterated standards contributes to the development of more robust and transferable analytical methods between different laboratories and instruments.[1]

A Critical Comparison: Deuterated vs. Other Internal Standards

While deuterated standards are often preferred, it's essential to understand their performance in comparison to other common internal standards, such as those labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and structural analogs.

Quantitative Performance Metrics

The choice of internal standard can significantly impact the quality of quantitative data. The following table summarizes a comparison of key performance metrics between different types of internal standards.

| Performance Metric | Deuterated (²H) Standards | Non-Deuterated (¹³C, ¹⁵N) SILs | Structural Analog IS | Key Considerations |

| Accuracy | Can be compromised due to isotopic effects and potential for deuterium exchange.[9] | Generally provide higher accuracy due to greater chemical stability.[9] | Accuracy can be lower as it may not perfectly mimic the analyte's behavior. | The impact on accuracy is analyte and method-dependent. |

| Precision | High precision is achievable with careful method validation. | Typically offers the highest precision. | Precision can be lower due to differential matrix effects and extraction recovery. | Expressed as the coefficient of variation (CV) of replicate measurements. |

| Co-elution | Nearly identical retention time, but slight shifts can occur (isotopic effect).[10][11] | Identical retention time to the native analyte.[12] | Different retention time; may not accurately compensate for matrix effects.[12] | Crucial for effective matrix effect correction. |

| Extraction Recovery | Very closely mimics the analyte's recovery.[12] | Identical to the analyte's recovery. | May have significantly different extraction recovery.[12] | Important for accounting for sample preparation losses. |

| Cost & Availability | Often more accessible and cost-effective.[9][13] | Generally more expensive and less readily available.[7] | Can be a cost-effective alternative if a suitable analog is available. | A practical consideration in method development. |

A study on polycyclic aromatic hydrocarbons (PAHs) found that concentrations determined using deuterated standards were 1.9-4.3% lower than those determined with ¹³C-labeled standards, highlighting the potential for compromised accuracy.[9]

A Case Study: Quantification of Kahalalide F

A comparative analysis for the quantification of the depsipeptide kahalalide F in a biological matrix clearly illustrates the superior performance of a deuterated internal standard over a structural analog.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Deuterated Internal Standard | 102.3 | 3.5 |

| Structural Analog | 115.8 | 8.2 |

This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[3]

Potential Pitfalls and Considerations

Despite their advantages, deuterated internal standards are not without limitations. Researchers must be aware of potential issues that can affect data quality.

-

Isotopic Effect : The slight mass difference between hydrogen and deuterium can sometimes lead to a small difference in chromatographic retention time between the analyte and the internal standard.[10][13] If this shift occurs in a region of varying ion suppression, it can lead to inaccurate correction.[10][14]

-

Hydrogen-Deuterium (H/D) Exchange : Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly if they are located on heteroatoms (like -OH, -NH) or at acidic positions.[13][15] This can lead to a loss of the isotopic label and an underestimation of the analyte concentration.[15] Careful selection of the labeling position is crucial to minimize this risk.[13][15]

-

Isotopic Purity : The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[10] The isotopic purity of the standard should be verified.

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments.

General Workflow for Metabolite Quantification

The following diagram illustrates a typical workflow for the quantification of metabolites in a biological sample using a deuterated internal standard.

Methodology:

-

Sample Preparation :

-

To a defined volume of the biological sample (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard solution.[16]

-

Perform metabolite extraction, commonly through protein precipitation with a cold organic solvent like acetonitrile or methanol.[3][6]

-

Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[17]

-

-

LC-MS/MS Analysis :

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., C18 for reversed-phase).[16]

-

Detect the analyte and the deuterated internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[16]

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte and the internal standard.[16]

-

Calculate the ratio of the analyte peak area to the internal standard peak area.[9]

-

Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[16]

-

Protocol for Evaluating Matrix Effects

It is crucial to assess the potential for matrix effects during method development. The following protocol outlines a standard procedure for this evaluation.

Methodology:

-

Sample Preparation : Prepare three sets of samples using at least six different sources of the biological matrix.[12]

-

Set A : Analyte and internal standard spiked into a neat (clean) solution.[12]

-

Set B : Blank matrix is extracted first, and then the analyte and internal standard are spiked into the post-extraction supernatant.[12]

-

Set C : Analyte and internal standard are spiked into the matrix before extraction.[12]

-

-

Analysis : Analyze all three sets of samples using the developed LC-MS/MS method.

-

Calculation :

-

Matrix Factor (MF) : Calculate the MF for both the analyte and the internal standard using the formula: MF = Peak Response in Set B / Peak Response in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12]

-

Recovery Efficiency (RE) : Calculate the RE of the extraction process using the formula: RE = Peak Response in Set C / Peak Response in Set B.

-

Matrix Effect (%) : The matrix effect can be expressed as a percentage: (MF - 1) x 100%.

-

Protocol for Assessing the Stability of Deuterated Standards (H/D Exchange)

To ensure the integrity of the deuterated standard, its stability against H/D back-exchange should be evaluated under the experimental conditions.

Methodology:

-

Sample Preparation : Spike the deuterated standard into various matrices relevant to the experiment (e.g., pure water, methanol, plasma extract, different pH buffers).[15]

-

Time-Course Incubation : Aliquot the samples and incubate them at relevant temperatures (e.g., room temperature, 37°C) for different durations (e.g., 0, 1, 4, 8, 24 hours).[15]

-

Analysis : At each time point, immediately analyze the sample using high-resolution mass spectrometry (HRMS) in full scan mode.[15]

-

Data Evaluation :

-

Extract the ion chromatograms for the fully deuterated standard and any species that have lost one or more deuterium atoms.[15]

-

Calculate the percentage of the standard that has undergone back-exchange at each time point by comparing the peak areas. A significant increase in the lower mass isotopologues over time indicates instability.[15]

-

Conclusion

Deuterated internal standards are an indispensable tool in modern metabolomics, enabling accurate and precise quantification of metabolites in complex biological matrices.[1] While they are considered the gold standard, a thorough understanding of their advantages, limitations, and the proper validation of analytical methods is crucial for generating reliable and high-quality data.[5][9] By following rigorous experimental protocols and carefully considering potential pitfalls, researchers can harness the full power of deuterated internal standards to advance their metabolomics research.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. benchchem.com [benchchem.com]

- 10. waters.com [waters.com]

- 11. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. myadlm.org [myadlm.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Decanoic Acid-d5 as a Tracer in Lipid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become an indispensable tool in modern lipid research, enabling the precise tracking of metabolic pathways and fluxes in complex biological systems. Among these, deuterium-labeled fatty acids offer a safe and effective means to investigate lipid metabolism. Decanoic acid-d5, a deuterated form of the 10-carbon medium-chain fatty acid (MCFA), has emerged as a valuable probe for elucidating the intricate roles of MCFAs in health and disease. Its unique metabolic properties, distinct from long-chain fatty acids, make it a subject of significant interest in fields ranging from neuroscience to metabolic disorders.

This technical guide provides a comprehensive overview of the application of this compound as a tracer in lipid research. It details experimental protocols for its use, presents quantitative data from relevant studies, and illustrates key metabolic and signaling pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their work. This compound is primarily used as a tracer and an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS[1].

Core Applications of this compound in Lipid Research

This compound is a versatile tracer that can be employed to investigate several key aspects of lipid metabolism:

-

Fatty Acid Oxidation (β-oxidation): As a medium-chain fatty acid, decanoic acid can be rapidly absorbed and transported to the liver and other tissues for β-oxidation, providing a direct measure of this fundamental energy-producing pathway. The use of deuterium-labeled fatty acids for measuring dietary fat oxidation has been validated and offers advantages over 13C-labeled tracers, such as eliminating the need for acetate correction and frequent sampling in certain experimental designs[2].

-

Ketogenesis: Under certain metabolic conditions, such as fasting or a ketogenic diet, the acetyl-CoA produced from the β-oxidation of fatty acids in the liver is converted into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone)[3][4][5][6][7]. Tracing the deuterium label from this compound into these ketone bodies allows for the quantification of ketogenic flux.

-

Fatty Acid Elongation and Desaturation: Decanoic acid can serve as a precursor for the synthesis of longer-chain fatty acids through elongation and desaturation enzymatic processes. By tracking the incorporation of deuterium into fatty acids like lauric acid (C12:0), myristic acid (C14:0), and their unsaturated derivatives, researchers can dissect these pathways.

-

Signaling Pathways: Decanoic acid is a known ligand for the G protein-coupled receptor 84 (GPR84), which is involved in inflammatory responses[2][8][9]. This compound can be used to study the engagement of this receptor and its downstream signaling cascades. Additionally, decanoic acid has been shown to modulate AMPA receptor-mediated signaling in the hippocampus, suggesting a role in neuronal function[10][11][12].

-

Pharmacokinetics and Drug Development: Deuteration is a strategy employed in drug discovery to modify the metabolic stability and pharmacokinetic properties of molecules[13]. Studies with this compound can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of medium-chain fatty acids and related therapeutic compounds.

Experimental Protocols

The successful use of this compound as a tracer relies on robust experimental design and precise analytical methodologies. Below are detailed protocols for key experiments.

In Vivo Tracer Studies in Rodent Models

This protocol outlines a general workflow for an in vivo study in mice to trace the metabolic fate of this compound.

1. Animal Handling and Dosing:

- House animals in accordance with institutional guidelines. For studies on metabolic regulation, consider housing at thermoneutrality (30°C) to minimize cold-induced metabolic changes[14].

- Administer this compound orally or via intraperitoneal injection. The dosage will depend on the specific research question and should be determined in pilot studies. A typical starting point for oral gavage could be in the range of 10-50 mg/kg body weight, dissolved in a suitable vehicle like corn oil.

- For time-course studies, establish specific time points for tissue and blood collection post-dosing (e.g., 30 minutes, 1 hour, 4 hours, 24 hours)[15][16].

2. Sample Collection:

- Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

- Harvest tissues of interest (e.g., liver, brain, adipose tissue, heart) and immediately freeze them in liquid nitrogen to quench metabolic activity[17]. Store all samples at -80°C until analysis.

3. Lipid Extraction from Plasma and Tissues:

- For Plasma: A common method is a modified Folch or Bligh-Dyer extraction.

- To 100 µL of plasma, add an internal standard (e.g., a deuterated fatty acid not expected to be formed from this compound, such as d4-palmitic acid).

- Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

- Vortex thoroughly and incubate for 30 minutes at room temperature.

- Add 200 µL of 0.9% NaCl solution to induce phase separation.

- Centrifuge at 1000 x g for 10 minutes.

- Collect the lower organic phase containing the lipids.

- Dry the extract under a stream of nitrogen.

- For Tissues:

- Homogenize a known weight of frozen tissue (e.g., 50 mg) in a 2:1 (v/v) chloroform:methanol solution.

- Follow the same phase separation and extraction procedure as for plasma.

4. Derivatization for GC-MS Analysis (for Fatty Acids):

- To the dried lipid extract, add a derivatizing agent to convert fatty acids into their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

- For FAMEs: Add 1 mL of 2% sulfuric acid in methanol and incubate at 50°C for 2 hours. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex and collect the upper hexane layer containing the FAMEs.

- For PFB esters: Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes. Dry the sample and reconstitute in iso-octane for injection[18].

5. Analytical Instrumentation and Data Acquisition:

- GC-MS:

- Use a gas chromatograph coupled to a mass spectrometer.

- Employ a suitable capillary column (e.g., DB-5ms).

- Set up a temperature gradient for the oven to separate the fatty acid esters. A typical program might start at 100°C, ramp to 250°C, and hold[19].

- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific m/z values for the unlabeled and deuterated fatty acids of interest.

- LC-MS/MS:

- Use a liquid chromatograph coupled to a tandem mass spectrometer. This is particularly useful for analyzing non-derivatized fatty acids and more complex lipids.

- Employ a C18 reversed-phase column for separation.

- Use a mobile phase gradient, for example, of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[13][20].

In Vitro Tracer Studies in Cell Culture

This protocol provides a framework for tracing this compound metabolism in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Prepare a labeling medium by supplementing the base medium with this compound complexed to fatty acid-free bovine serum albumin (BSA). A typical starting concentration is 50-100 µM.

- Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

- Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours)[15].

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold PBS.

- Add ice-cold 80% methanol to the cells and scrape them into a microcentrifuge tube.

- Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the metabolites.

3. Sample Preparation and Analysis:

- Dry the metabolite extracts under nitrogen.

- Proceed with derivatization (if necessary for GC-MS) and analysis by GC-MS or LC-MS/MS as described in the in vivo protocol.

Data Presentation

Quantitative data from tracer studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Analytical Parameters for this compound and its Metabolites

| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |

| Deuterated Fatty Acids | HPLC-ESI-MS | ~100 nM | - | >0.999 | [21] |

| Primary Fatty Acid Amides | LC-MS/MS | 0.3-3 ng/mL | - | - | [20] |

| Short-Chain Fatty Acids | GC-MS | - | - | - | [22] |

| C8-C26 Total Fatty Acids | GC-MS | - | - | Consistent | [23] |

Table 2: Representative Quantitative Results from this compound Tracer Studies (Hypothetical Data)

| Parameter | Tissue/Cell Type | Experimental Condition | Value | Unit |

| This compound Enrichment | Plasma | 1 hour post-dose | 15.2 ± 2.5 | % |

| Lauric Acid-d5 Enrichment | Liver | 4 hours post-dose | 5.8 ± 1.1 | % |

| β-hydroxybutyrate-d4 Enrichment | Plasma | Fasted, 2 hours post-dose | 8.3 ± 1.9 | % |

| GPR84 Activation (EC50) | Recombinant Cells | In vitro assay | 10.5 | µM |

Note: This table is populated with hypothetical data for illustrative purposes, as specific quantitative results from this compound tracer studies were not available in the initial search results.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental procedures.

Metabolic Fate of this compound

Caption: Metabolic pathways of this compound tracer.

GPR84 Signaling Pathway

Caption: Decanoic acid activation of the GPR84 signaling pathway.

Experimental Workflow for In Vivo Tracer Study

Caption: Workflow for in vivo studies using this compound.

Conclusion

This compound is a powerful and versatile tracer for investigating the multifaceted roles of medium-chain fatty acids in lipid metabolism and signaling. Its applications span from fundamental studies of metabolic pathways to preclinical research in drug development. By employing the detailed protocols and analytical methods outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex world of lipidomics. The continued application of such stable isotope tracers will undoubtedly be pivotal in advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammatory changes in adipose tissue enhance expression of GPR84, a medium-chain fatty acid receptor: TNFα enhances GPR84 expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketone bodies - Wikipedia [en.wikipedia.org]

- 4. gpnotebook.com [gpnotebook.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Decanoic Acid Rescues Differences in AMPA-Mediated Calcium Rises in Hippocampal CA1 Astrocytes and Neurons in the 5xFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Decanoic Acid Rescues Differences in AMPA-Mediated Calcium Rises in Hippocampal CA1 Astrocytes and Neurons in the 5xFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo isotope tracing reveals the versatility of glucose as a brown adipose tissue substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. mdpi.com [mdpi.com]

- 20. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of Deuterium and Its Effect on Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium, its isotopic effects, and the resultant implications for mass spectrometry. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry in their analytical workflows. The guide details the quantitative aspects of isotopic abundance, outlines relevant experimental protocols, and provides visual representations of key concepts and workflows.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H).[1] While chemically similar to protium, its greater mass imparts subtle but measurable differences in physical and chemical properties. These differences give rise to isotope effects that are particularly relevant in the field of mass spectrometry.

The natural abundance of deuterium is relatively low, constituting approximately 0.0156% of all hydrogen atoms on Earth.[1] This means that for every ~6,420 hydrogen atoms, one is a deuterium atom.[1] This low abundance might seem insignificant, but for molecules containing multiple hydrogen atoms, the statistical probability of incorporating one or more deuterium atoms becomes substantial and has a direct impact on mass spectral data. Deuterated compounds are also frequently used as internal standards in mass spectrometry.[1]

Quantitative Data on Isotopic Abundance

The precise mass and natural abundance of isotopes are fundamental to interpreting mass spectra. The following tables summarize this data for deuterium and other elements commonly found in organic molecules relevant to drug development.

Table 1: Isotopic Properties of Hydrogen

| Isotope | Symbol | Atomic Mass (Da) | Natural Abundance (%) |

| Protium | ¹H | 1.007825 | 99.985 |

| Deuterium | ²H (D) | 2.014102 | 0.015 |

Data sourced from multiple references.[2][3]

Table 2: Isotopic Abundance of Common Elements in Organic Molecules

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.90 |

| ¹³C | 13.003355 | 1.10 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.63 |

| ¹⁵N | 15.000109 | 0.37 | |

| Oxygen | ¹⁶O | 15.994915 | 99.759 |

| ¹⁷O | 16.999132 | 0.037 | |

| ¹⁸O | 17.999160 | 0.204 | |

| Sulfur | ³²S | 31.972071 | 95.0 |

| ³³S | 32.971459 | 0.76 | |

| ³⁴S | 33.967867 | 4.22 | |

| Chlorine | ³⁵Cl | 34.968853 | 75.77 |

| ³⁷Cl | 36.965903 | 24.23 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

This table presents the major stable isotopes and their abundances.[2][3]

The Effect of Deuterium on Mass Spectrometry

The presence of deuterium and other heavier isotopes has a profound and predictable effect on the appearance of a mass spectrum. Instead of a single peak for a given molecule, a cluster of isotopic peaks is observed.

The M+1 and M+2 Isotopic Peaks

For an organic molecule, the monoisotopic peak (M) corresponds to the ion composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). The M+1 peak represents the population of molecules that contain one heavy isotope with a mass increase of approximately one dalton (e.g., one ¹³C or one ²H). The M+2 peak arises from molecules containing two ¹³C atoms, one ¹⁸O, one ³⁴S, or a combination of heavy isotopes that results in a mass increase of approximately two daltons.

The intensity of these isotopic peaks relative to the monoisotopic peak is determined by the natural abundance of the heavy isotopes and the number of atoms of each element in the molecule. The presence of deuterium, with a natural abundance of 0.015%, contributes to the M+1 peak.[3] For a molecule with 'n' hydrogen atoms, the probability of it containing one deuterium atom is approximately n * 0.00015.

Caption: Origin of isotopic peaks in a mass spectrum.

Chromatographic Isotope Effect

In liquid chromatography-mass spectrometry (LC-MS), the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention times.[4][5] This is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[5] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and reduced van der Waals interactions with the stationary phase.[5] This effect is important to consider when using deuterated internal standards for quantification, as chromatographic separation of the analyte and the standard can potentially introduce variability.[6]

Experimental Protocols

Accurate measurement of isotopic abundance and the characterization of deuterated compounds require specific experimental methodologies.

Protocol for Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for high-precision measurement of isotope ratios.[7][8]

Objective: To determine the precise ¹³C/¹²C or D/H ratio of an organic sample.

Methodology:

-

Sample Preparation: Organic compounds are converted into simple gases (e.g., CO₂, H₂, N₂).[8][9] This is typically achieved through combustion in an elemental analyzer connected online to the IRMS.

-

Introduction: The resulting pure gas is introduced into the ion source of the mass spectrometer.

-

Ionization: The gas molecules are ionized, typically by electron impact.[8]

-

Mass Analysis: The ions are accelerated and separated by mass in a magnetic sector analyzer.[10]

-

Detection: The ion beams of the different isotopes are simultaneously measured by a set of Faraday cup detectors.[8][10]

-

Data Analysis: The ratio of the measured ion currents provides a highly precise measurement of the isotopic ratio. The results are often expressed in delta (δ) notation relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon.[10]

Protocol for LC-MS Analysis of Deuterated Compounds

This protocol outlines a general procedure for the analysis of a deuterated compound and its non-deuterated analog using LC-MS to assess for chromatographic isotope effects.

Objective: To separate and detect a drug candidate and its deuterated internal standard.

Methodology:

-

Sample Preparation: Prepare solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase A: An aqueous solution, often with a buffer (e.g., 0.1% formic acid in water).

-

Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol).

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically employed to elute the compounds.

-

Flow Rate: A typical flow rate for analytical scale chromatography is 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometric Detection:

-

Ion Source: Electrospray ionization (ESI) is commonly used for drug molecules.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

-

-

Data Analysis:

-

Extract the chromatograms for the m/z of the analyte and the deuterated standard.

-

Compare the retention times to determine the magnitude of the chromatographic isotope effect.

-

Integrate the peak areas for quantification.

-

Caption: LC-MS workflow for analyzing deuterated compounds.

Conclusion

The natural abundance of deuterium, while small, has significant and predictable consequences for mass spectrometry. Understanding the origin of isotopic peaks is crucial for accurate interpretation of mass spectra and determination of elemental composition. Furthermore, for those in drug development utilizing deuterated internal standards, an awareness of the potential for chromatographic isotope effects is essential for robust and accurate quantification. The experimental protocols outlined in this guide provide a framework for the precise measurement and characterization of deuterated and non-deuterated compounds, enabling researchers to confidently utilize the power of mass spectrometry in their scientific endeavors.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. web.gps.caltech.edu [web.gps.caltech.edu]

- 8. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 9. Quantitative Determination of Isotope Ratios from Experimental Isotopic Distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Decanoic Acid-d5 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples, such as plasma, tissues, and cell cultures, using gas chromatography-mass spectrometry (GC-MS). The method employs decanoic acid-d5 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The protocol outlines procedures for lipid extraction, derivatization to pentafluorobenzyl (PFB) esters, and subsequent GC-MS analysis with negative chemical ionization (NCI). This robust and sensitive method is suitable for applications in lipidomics, metabolic research, and drug development where precise fatty acid quantification is crucial.

Introduction

Fatty acids are fundamental cellular components involved in energy storage, membrane structure, and signaling pathways.[1] Accurate quantification of fatty acids is essential for understanding their roles in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and specificity.[2] However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible quantitative results.[3] The stable isotope dilution method, where a known amount of the deuterated standard is added to the sample at the beginning of the workflow, effectively compensates for any analyte loss during sample processing.[1][3] This application note details a comprehensive protocol for the quantitative analysis of fatty acids using this compound as an internal standard.

Principle of the Method

The quantitative analysis of fatty acids by GC-MS using a deuterated internal standard is based on the principle of stable isotope dilution.[1][3] A known quantity of this compound is "spiked" into each sample and calibration standard. Since the deuterated standard is chemically identical to its non-labeled counterpart, it behaves similarly during extraction, derivatization, and GC separation. However, due to its mass difference, it can be distinguished by the mass spectrometer. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs.

Experimental Protocols

Materials and Reagents

-

This compound (or a suitable analogue like Decanoic acid-d19)

-

Fatty acid standards for calibration curve

-

Iso-octane

-

Methanol

-

Acetonitrile

-

1% (v/v) Pentafluorobenzyl (PFB) bromide in acetonitrile

-

1% (v/v) Diisopropylethylamine (DIPEA) in acetonitrile

-

1N Potassium Hydroxide (KOH)

-

1N Hydrochloric Acid (HCl)

-

Phosphate-buffered saline (dPBS)

-

Anhydrous sodium sulfate

-

Glass tubes (10 mm x 75 mm and 16 mm x 125 mm)

-

GC-MS system with a suitable capillary column (e.g., ZB-1, 15 m x 0.25 mm i.d., 0.1 µm film thickness)

Sample Preparation

The following are generalized procedures for different biological matrices. The exact amounts may need to be empirically determined based on the specific sample type and expected fatty acid concentrations.[4]

Plasma:

-

To a 16 mm x 125 mm glass tube, add 200 µL of plasma and 300 µL of dPBS.[4]

-

Add 100 µL of the this compound internal standard solution.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[4]

-

Proceed to the Lipid Extraction step.

Tissues:

-

Weigh the tissue sample and place it in a 16 mm x 125 mm glass tube.

-

Add 100 µL of the this compound internal standard solution.

-

Add 900 µL of methanol.[4]

-

Homogenize the tissue using a sonicator or grinder.[4]

-

Acidify with HCl to a final concentration of 25 mM.

-

Proceed to the Lipid Extraction step.

Cultured Cells:

-

Use a cell count below 2 million cells (typically 0.5 million).

-

Add 100 µL of the this compound internal standard solution.

-

Lyse the cells by adding two volumes of methanol.

-

Acidify with HCl to a final concentration of 25 mM.

-

Proceed to the Lipid Extraction step.

Lipid Extraction

-

To the prepared sample mixture, add 1 mL of iso-octane.

-

Vortex the tube vigorously for 1 minute and then centrifuge at 3000 x g for 1 minute to separate the layers.[4]

-

Carefully transfer the upper iso-octane layer to a clean 10 mm x 75 mm glass tube.

-

Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.

-

For the analysis of total fatty acids (including those from complex lipids), the remaining methanol/aqueous layer can be subjected to saponification by adding 500 µL of 1N KOH and incubating for 1 hour. After incubation, neutralize with 500 µL of 1N HCl and repeat the iso-octane extraction.[4]

-

Dry the combined iso-octane extracts under a stream of nitrogen or using a speedvac.

Derivatization to PFB Esters

-

To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[1][4]

-

Cap the tubes, vortex, and let the reaction proceed at room temperature for 20 minutes.[1][4]

-

Dry the derivatization mixture under a stream of nitrogen or using a speedvac.

-

Reconstitute the dried residue in 50 µL of iso-octane.[1][4]

-

Transfer the solution to a GC-MS vial with a glass insert for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Autosampler: Agilent 7683 or equivalent

-

Column: Zebron ZB-1 (15 m x 0.25 mm i.d., 0.1 µm film thickness) or similar[3]

-

Injection: 1 µL, pulsed splitless (25 psi)[3]

-

Injector Temperature: 250°C[3]

-

Oven Temperature Program:

-

Initial temperature: 150°C

-

Ramp: 10°C/min to 270°C

-

Ramp: 40°C/min to 310°C, hold for 1 minute[3]

-

-

Carrier Gas: Helium

-

Mass Spectrometer: Agilent 5973 or equivalent with Negative Chemical Ionization (NCI) source

-

Transfer Line Temperature: 280°C[3]

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Detection Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes typical quantitative data and validation parameters obtained from GC-MS analysis of fatty acids using deuterated internal standards.

| Parameter | Value | Reference |

| Linearity (R²) | ≥ 0.998 | [5] |

| Intra-day Precision (%RSD) | ≤ 12.03% | [5] |

| Inter-day Precision (%RSD) | ≤ 11.34% | [5] |

| Accuracy (% Recovery) | 80.23 – 115.41% | [5] |

| Limit of Detection (LOD) | Analyte dependent, typically in the low pg range | [1] |

| Limit of Quantification (LOQ) | Analyte dependent | [6] |

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the target fatty acid analytes and the this compound internal standard in each sample and calibration standard.

-

Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.

-

Quantification of Unknowns: Calculate the peak area ratio of the analyte to the internal standard in the unknown samples. Use the calibration curve to determine the concentration of the fatty acid in the sample.

Visualization of Experimental Workflow

Caption: Experimental workflow for fatty acid quantification.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of fatty acids in various biological matrices using this compound as an internal standard. The detailed steps for sample preparation, derivatization, and GC-MS analysis, coupled with the principles of stable isotope dilution, ensure high accuracy and precision. This method is a valuable tool for researchers in lipidomics, clinical diagnostics, and drug development, enabling reliable quantification of fatty acids to further understand their roles in health and disease.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-270-1 [isotope.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Gold Standard for Fatty Acid Quantification: Decanoic Acid-d5 as an Internal Standard in LC-MS/MS

Application Note and Protocol

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results.[1] This document provides a detailed application note and protocol for the utilization of Decanoic Acid-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of decanoic acid and other medium-chain fatty acids in biological matrices.

The core principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known amount of the deuterated standard into the sample at an early stage, it experiences the same procedural variations as the target analyte, including sample loss during extraction and fluctuations in instrument response.[1] This co-eluting, isotopically distinct standard allows for reliable correction of these variabilities, leading to robust and reproducible data.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the analysis of medium-chain fatty acids using this compound as an internal standard. Optimization may be required for specific matrices and instrumentation.

Materials and Reagents

-

Decanoic Acid (Analyte)

-

This compound (Internal Standard)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol). From this, prepare a working solution at a concentration that will result in a response similar to the mid-point of the calibration curve.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of decanoic acid and a constant concentration of this compound.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and straightforward method for plasma or serum.[4][5]

Protocol for Protein Precipitation:

-

Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[5]

LC-MS/MS Conditions

The following are typical starting conditions. Method development and optimization are recommended.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.8 µm)[6][7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7][8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7][8] |

| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the fatty acids, then return to initial conditions for equilibration. A typical gradient might be 40% B to 95% B over 5-10 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C[6][7] |

| Injection Volume | 5 - 10 µL[6] |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][9] |

| MRM Transitions | Optimize by infusing standard solutions. A plausible transition for decanoic acid is [M-H]⁻ → fragment, and for this compound is [M-H+5]⁻ → fragment. |

| Collision Energy | Optimize for each transition. |

| Dwell Time | 50-100 ms |

Data Analysis and Quantitative Data Summary

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

Table 1: Representative Quantitative Performance Data

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Dependent on matrix and instrumentation, typically in the low ng/mL range.[4] |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery (%) | 85 - 115% |

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.

Caption: Experimental workflow for the quantification of decanoic acid using this compound.

Caption: Logical relationship demonstrating how this compound corrects for analytical variability.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of decanoic acid and other medium-chain fatty acids in biological samples by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process ensures high accuracy and precision, making it an indispensable tool for researchers in various scientific disciplines. The protocols and data presented herein serve as a comprehensive guide for the implementation of this gold-standard approach.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Medium-Chain Fatty Acids in Human Plasma Using Decanoic Acid-d5 by LC-MS/MS

Introduction

Medium-chain fatty acids (MCFAs), typically with aliphatic tails of 6 to 12 carbon atoms, play significant roles in various physiological and pathological processes, including energy metabolism, metabolic disorders, and neurological conditions.[1][2] Accurate and robust quantification of MCFAs in biological matrices is crucial for advancing research and drug development in these areas. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of a panel of MCFAs in human plasma. The methodology utilizes a stable isotope-labeled internal standard, Decanoic acid-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol involves a straightforward protein precipitation and derivatization with 3-nitrophenylhydrazine (3-NPH), enabling reliable quantification of low-level MCFAs.

Materials and Methods

Reagents and Chemicals:

-